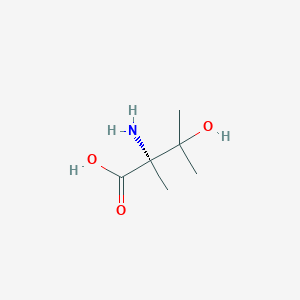

Trimethylserin

Description

Contextualizing TMSer within Marine Natural Products Research

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular structures with significant potential for drug discovery. nih.govresearchgate.net Marine organisms, often living in competitive and harsh environments, have evolved to produce a wide array of secondary metabolites for defense, communication, and reproduction. nih.govnih.gov These natural products, including peptides, polyketides, and alkaloids, frequently exhibit potent biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

The importance of TMSer is highlighted by its presence in some of the most potent and extensively studied marine natural products. These compounds, primarily isolated from marine invertebrates, have become invaluable tools for cell biology and are being investigated as potential therapeutic agents. cam.ac.ukrsc.org

The aplyronines are a family of macrolides isolated from the sea hare Aplysia kurodai. oup.comresearchgate.netrsc.org Aplyronine A, the most studied member of this series, exhibits exceptionally potent antitumor activity. rsc.orgnih.gov Its structure is characterized by a large 24-membered macrolactone ring and a side chain. researchgate.netnih.gov Crucially, the aplyronine series features amino acid esters, with the presence and position of the N,N,O-trimethylserine moiety being a key determinant of their cytotoxicity. nih.govcam.ac.uk For instance, aplyronine A possesses a TMSer ester at the C7 position, which is vital for its potent biological effects. researchgate.netrsc.org Aplyronine D is another highly potent member of the series. researchgate.netcam.ac.uk The variation in the amino acid residues, such as the absence of the TMSer moiety in aplyronine C, leads to a significant reduction in cytotoxic potency, underscoring the critical role of this modified amino acid. cam.ac.uk

Table 1: Key Natural Products Containing TMSer

| Compound Family | Example Compound | Source Organism | Key Biological Activity |

|---|---|---|---|

| Aplyronine Series | Aplyronine A | Aplysia kurodai (sea hare) | Antitumor rsc.orgnih.gov |

| Aplyronine Series | Aplyronine B | Aplysia kurodai (sea hare) | Cytotoxic researchgate.net |

| Aplyronine Series | Aplyronine C | Aplysia kurodai (sea hare) | Cytotoxic researchgate.net |

| Aplyronine Series | Aplyronine D | Aplysia kurodai (sea hare) | Highly Cytotoxic researchgate.netcam.ac.uk |

| Calyculin Series | Calyculin A | Discodermia calyx (marine sponge) | Potent protein phosphatase inhibitor, Tumor promoter mdpi.comontosight.airsc.orgwikipedia.org |

The calyculins are a group of potent toxins isolated from the marine sponge Discodermia calyx. mdpi.comrsc.orgwikipedia.org Calyculin A is a powerful inhibitor of serine/threonine protein phosphatases 1 and 2A. mdpi.comontosight.aiglpbio.com Its complex and unique structure contains several unusual features, including a trihydroxylated γ-amino acid. While the primary amino acid component is not TMSer itself, the study of related complex marine metabolites like the calyculins provides a broader context for understanding the importance of modified amino acids in achieving high-potency biological activity. The biosynthesis of such complex molecules often involves intricate enzymatic pathways capable of generating these unique building blocks. rsc.org

Overview of Key Natural Products Containing TMSer

Historical Perspective on TMSer Discovery and Initial Characterization in Bioactive Compounds

The discovery of N,N,O-Trimethylserine is intrinsically linked to the isolation and structural elucidation of the natural products that contain it. The aplyronines were first isolated and had their structures determined by Yamada and coworkers in 1993 from the Japanese sea hare Aplysia kurodai. oup.com During the detailed analysis of aplyronine A, the presence of an unusual amino acid ester, N,N,O-trimethylserine, was identified as a key structural feature. rsc.org Similarly, the calyculins were first isolated in 1986 from the marine sponge Discodermia calyx by Fusetani and co-workers. mdpi.com The initial structural elucidation of calyculin A also revealed a complex and highly modified amino acid component, highlighting the prevalence of such unique moieties in potent marine natural products. mdpi.com These initial discoveries were significant as they not only introduced new and potent bioactive molecules but also expanded the known repertoire of amino acid modifications in nature. oup.commdpi.com

Research Trajectory of TMSer: From Isolation to Mechanistic Elucidation

Following the initial isolation and structural characterization of TMSer-containing compounds like the aplyronines, research efforts have progressively shifted towards understanding the precise role of this modified amino acid in their biological activity. oup.comnih.gov Early structure-activity relationship (SAR) studies on the aplyronines revealed that the entire molecule was necessary for its potent cytotoxicity. oup.com Subsequent research, including the total synthesis of aplyronine analogues, has provided deeper insights. nih.govresearchgate.net It has been demonstrated that the C1-C9 macrolactone part of aplyronine A, which includes the C7 TMSer ester, is crucial for its high potency. researchgate.netnih.gov X-ray crystal structure analysis of the aplyronine A-actin complex has shown that the TMSer moiety protrudes from the surface of actin. nih.govrsc.org This observation has led to the hypothesis that the TMSer group is important for a subsequent interaction, potentially with tubulin, which is believed to be the second target protein for aplyronine A's unique mechanism of action. oup.comnih.govrsc.org This research trajectory, from simple isolation to detailed mechanistic studies, showcases the scientific community's advancing capabilities in dissecting the intricate roles of specific chemical functionalities within complex natural products. oup.comnih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |

InChI Key |

XRTPVBDGIHBVJI-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@](C(=O)O)(C(C)(C)O)N |

Canonical SMILES |

CC(C)(C(C)(C(=O)O)N)O |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Tmser Containing Natural Products

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Pathwaysrsc.orgresearchgate.netd-nb.infonih.gov

The structural complexity of TMSer-containing metabolites, such as the potent protein phosphatase inhibitor Calyculin A, points towards a hybrid biosynthetic pathway that combines elements of both non-ribosomal peptide and polyketide synthesis. rsc.org This sophisticated assembly line is encoded by a dedicated biosynthetic gene cluster (BGC).

Role of Specific NRPS/PKS Domains in Serine Modification and Incorporation

Within the modular structure of NRPS, specific domains are responsible for selecting, activating, and modifying the amino acid building blocks. The formation of trimethylserine from serine is a key modification that occurs on the NRPS assembly line.

In the biosynthesis of Calyculin A, the NRPS modules contain several adenylation (A) domains, which are responsible for recognizing and activating specific amino acids. The cal gene cluster encodes five A domains predicted to accept Serine, Glycine, Serine, Alanine, and another Serine. researchgate.net Specifically, the A1 and A3 domains are responsible for recruiting serine residues. rsc.orgresearchgate.net The serine residue activated by the A1 domain is subsequently converted into trimethylserine, while the serine recruited by the A3 domain undergoes a different modification to form an oxazole (B20620) ring. rsc.orgresearchgate.net This demonstrates the remarkable specificity of the enzymatic domains within the same biosynthetic pathway, performing distinct modifications on the same initial substrate.

The conversion of the serine residue, once tethered to the NRPS enzyme, into trimethylserine involves a series of three successive methylation reactions. While the precise details of the enzymes are a subject of ongoing research, it is understood that these methylation steps are catalyzed by methyltransferase enzymes. These enzymes utilize a methyl donor, typically S-adenosylmethionine (SAM), to transfer a methyl group to the nitrogen atom of the serine-derived amino group. kegg.jp This process occurs post-activation by the A1 domain and while the growing peptide chain is attached to the enzyme complex. The N-methylation is a crucial step that contributes to the structural uniqueness and biological activity of the final natural product. rsc.org

Non-Canonical Modifications within Hybrid Biosynthetic Pathwaysrsc.orgresearchgate.net

The biosynthesis of complex natural products like Calyculin A is a showcase of non-canonical modifications within the trans-AT PKS pathway. rsc.orgrsc.org The cal gene cluster, for instance, encodes a surprisingly high number of non-elongating ketosynthase (KS⁰) domains—nine out of twenty-nine total KS domains. rsc.org These KS⁰ domains are catalytically inactive in the classical sense of carbon-carbon bond formation but play crucial roles in orchestrating the complex structural modifications. Other non-canonical features include the stereochemical inversion at certain positions, which is not directly predicted by the standard domain sequence, suggesting the involvement of post-PKS modification enzymes. rsc.org These deviations from the canonical assembly line logic highlight the remarkable versatility and evolutionary adaptability of these biosynthetic pathways. rsc.orgrsc.org

Organismal Sources and Ecological Relevance of TMSer-Derived Metabolite Production

Trimethylserine-containing natural products have been predominantly isolated from marine organisms, particularly sponges and their associated microbial symbionts.

Calyculin A, the most well-studied TMSer-containing metabolite, was first isolated from the Japanese marine sponge Discodermia calyx. rsc.org Subsequent research revealed that the actual producer is not the sponge itself but a filamentous bacterium, 'Candidatus Entotheonella' sp., living in symbiosis with the sponge. rsc.org This discovery underscores the importance of microbial symbionts as the true biosynthetic source of many complex marine natural products. The distribution of calyculin-related compounds across different sponge genera suggests that these producer symbionts are associated with various marine sponges. rsc.org

The potent cytotoxicity of compounds like Calyculin A, stemming from their inhibition of protein phosphatases 1 and 2A, suggests a significant ecological role. rsc.orgd-nb.info It is proposed that these metabolites function as a chemical defense mechanism for the sponge holobiont. researchgate.net The biosynthesis of a less active precursor which is then converted to the highly toxic Calyculin A upon tissue damage supports the idea of an activated chemical defense, protecting the sponge from predation or fouling. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Key NRPS Domains in Calyculin A Biosynthesis

| Domain | Predicted Amino Acid | Subsequent Modification |

|---|---|---|

| A1 | Serine | Conversion to Trimethylserine |

| A2 | Glycine | Incorporation |

| A3 | Serine | Conversion to Oxazole |

| A4 | Alanine | Incorporation |

Table 2: Organismal Source and Product of the 'cal' Gene Cluster

| Gene Cluster | Natural Product | Primary Source Organism | Symbiotic Producer |

|---|

Marine Sponges (e.g., Discodermia calyx)

The marine sponge Discodermia calyx, found in the waters around Japan, is a notable source of cytotoxic compounds, including the calyculins. rsc.orgjst.go.jp The biosynthesis of these complex molecules, which feature a trimethylserine (TMSer) moiety, is attributed to a symbiotic filamentous bacterium, Candidatus Entotheonella sp., associated with the sponge. rsc.orgrsc.org The production of these compounds involves a hybrid pathway utilizing both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). jst.go.jpnih.gov

The biosynthetic gene cluster responsible for calyculin A production has been identified within this microbial symbiont. rsc.orgrsc.org The core structure is assembled by a PKS/NRPS system. Within this assembly line, specific modules are responsible for the incorporation of the amino acid precursors. The TMSer unit is believed to be derived from a serine residue that undergoes enzymatic modification. An N-methyltransferase enzyme is responsible for adding three methyl groups to the nitrogen atom of the serine precursor. This methylation process is a key step in forming the final TMSer residue integrated into the calyculin structure.

Interestingly, the highly toxic calyculin A is stored within the sponge-microbe association in a detoxified, phosphorylated form known as phosphocalyculin A. nih.gov A specific enzyme, phosphotransferase CalQ, encoded within the calyculin biosynthetic gene cluster, catalyzes this phosphorylation. nih.gov This protoxin is then activated upon tissue injury by another enzyme, a phosphatase called CalL, which is also encoded in the same gene cluster. This process represents a sophisticated chemical defense mechanism for the sponge holobiont. nih.govresearchgate.net

Other bioactive compounds isolated from Discodermia calyx include calyxamides, kasumigamide, and icadamides. jst.go.jp While another well-known product from the Discodermia genus, discodermolide, has been isolated from the Caribbean species Discodermia dissoluta, it has not been reported from the Japanese D. calyx. jst.go.jpstolaf.edunih.govmsu.eduwikipedia.org

| Key Components in Calyculin A Biosynthesis in D. calyx Symbiont | Function |

| PKS/NRPS hybrid system | Assembles the polyketide and peptide backbone of calyculin A. jst.go.jpnih.gov |

| N-methyltransferase | Catalyzes the trimethylation of a serine precursor to form the TMSer moiety. |

| Phosphotransferase (CalQ) | Detoxifies calyculin A by converting it to the protoxin phosphocalyculin A for storage. nih.gov |

| Phosphatase (CalL) | Activates the protoxin by dephosphorylating phosphocalyculin A upon tissue damage. nih.govresearchgate.net |

Enzymatic Bioconversion Processes Involving TMSer Precursors and Derivatives

The formation of the trimethylserine moiety found in various marine natural products is a key enzymatic process. This bioconversion is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases. ebi.ac.uknih.govproteopedia.org These enzymes facilitate the transfer of a methyl group from the donor molecule, SAM, to an acceptor molecule. ebi.ac.ukresearchgate.net

In the biosynthesis of TMSer, an N-methyltransferase acts on a serine precursor. This enzyme catalyzes the transfer of three methyl groups from three separate SAM molecules to the nitrogen atom of the serine residue. nih.gov This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the nitrogen atom of the serine acts as the nucleophile, attacking the methyl group of SAM. nih.gov With each methylation step, a molecule of S-adenosyl-L-homocysteine (SAH) is released. proteopedia.org This process results in the formation of the quaternary ammonium (B1175870) ion characteristic of trimethylserine.

Further enzymatic bioconversions can occur on the TMSer residue or the larger natural product molecule after its initial assembly. These "tailoring" reactions are crucial for the structural diversity and biological activity of the final compound. Such modifications can include:

Phosphorylation and Dephosphorylation: As seen in the calyculin pathway, specific kinases (phosphotransferases) and phosphatases can add or remove phosphate (B84403) groups, acting as a switch to activate or deactivate the molecule's toxicity. nih.gov

Hydroxylation, Glycosylation, or Acylation: Other enzyme classes, such as cytochrome P450 monooxygenases, glycosyltransferases, or acyltransferases, can further modify the TMSer-containing peptide, altering its properties like solubility and target binding affinity.

| Enzyme Class | Reaction Type | Substrate (Example) | Product (Example) |

| SAM-dependent N-methyltransferase | N-trimethylation | L-Serine precursor + 3 SAM | Trimethylserine residue + 3 SAH nih.govproteopedia.org |

| Phosphotransferase | Phosphorylation | Calyculin A | Phosphocalyculin A nih.gov |

| Phosphatase | Dephosphorylation | Phosphocalyculin A | Calyculin A nih.gov |

Molecular Mechanisms of Action of Tmser Containing Compounds

Impact of TMSer Moiety on Protein-Protein Interactions (PPIs)

The TMSer residue is a key determinant in the unique ability of certain compounds to induce or stabilize interactions between proteins that would otherwise not associate. jst.go.jprsc.org This capability transforms the compound from a simple binding agent into a molecular "glue," creating novel protein complexes with altered cellular functions. The exceptional cytotoxicity of compounds like aplyronine A is attributed to this interference with PPIs, leading to a synergistic disruption of critical cellular processes. cam.ac.uk

Aplyronine A stands out as a rare natural product that modulates the interaction between two major cytoskeletal proteins: actin and tubulin. rsc.orgnii.ac.jpacs.org While initially identified as an actin-depolymerizing agent, its profound cytotoxicity is a result of a more complex mechanism involving tubulin. cam.ac.ukresearchgate.net The TMSer moiety is essential for this dual-targeting action. nih.govmdpi.com

Aplyronine A uniquely promotes the formation of a stable 1:1:1 heterotrimeric complex with actin and tubulin. nii.ac.jpacs.org In this process, aplyronine A first binds to actin, and this newly formed actin-aplyronine A complex then synergistically binds to a tubulin heterodimer. jst.go.jpnii.ac.jpacs.org This induced protein-protein interaction is a novel mechanism of action among cytoskeletal drugs. rsc.org The formation of this ternary complex has been confirmed through various biochemical analyses, including gel permeation HPLC. rsc.org It is this ternary complex that is responsible for the potent biological effects of aplyronine A. jst.go.jp

The binding of the actin-aplyronine A complex to tubulin is a synergistic event. nii.ac.jpacs.org Neither aplyronine A nor actin alone has a significant effect on tubulin polymerization. rsc.org However, the 1:1 complex of actin and aplyronine A effectively inhibits microtubule growth. rsc.org The TMSer ester at the C7 position of aplyronine A, which protrudes from the actin-aplyronine A complex, is thought to create a unique binding site for tubulin. nih.gov Molecular modeling studies suggest that the macrolactone body of aplyronine A serves to hold the TMSer moiety in a fixed conformation, which is crucial for its interaction with tubulin and the subsequent inhibition of microtubule dynamics. nih.govnih.gov

| Interacting Molecules | Dissociation Constant (KD) | Binding Constant (Ka) | Reference |

|---|---|---|---|

| Actin-Aplyronine A Complex to Tubulin | 3.0 x 106 M-1 | rsc.org | |

| Immobilized Tubulin with Actin-Aplyronine A Complex | 1.84 µM | nii.ac.jpresearchgate.net |

The formation of the actin-aplyronine A-tubulin heterotrimeric complex directly inhibits the polymerization of tubulin into microtubules. rsc.orgacs.org By sequestering tubulin heterodimers, the complex effectively reduces the pool of available subunits for microtubule assembly. rsc.org This disruption of microtubule dynamics is a key factor in the antimitotic activity of aplyronine A. rsc.orgcam.ac.uk The inhibition of microtubule growth is observed as a delay in both the nucleation and growth phases of polymerization. rsc.org

By inhibiting microtubule dynamics, aplyronine A effectively disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. rsc.orgacs.org This leads to mitotic arrest, preventing cancer cells from proliferating. acs.org Aplyronine A can inhibit spindle formation at concentrations significantly lower than those required to cause widespread disassembly of the actin cytoskeleton, highlighting the critical role of the tubulin interaction in its potent antimitotic effects. acs.org

Molecular dynamics simulations have provided insights into the specific interactions between the TMSer moiety of aplyronine A (when complexed with actin) and the tubulin heterodimer. oup.com These simulations suggest that the positively charged TMSer ester, protruding from the actin-aplyronine A complex, interacts with specific residues on the surface of tubulin. nih.gov The C7 TMSer ester is highlighted as a key interaction point with helices 11 and 12 of tubulin. oup.com While the precise binding site is still under investigation, these computational models are crucial for understanding the molecular basis of the induced protein-protein interaction. cam.ac.ukoup.com

Actin-Tubulin Interaction Modulation (e.g., Aplyronine A)

Role of TMSer in Enzyme Inhibition and Modulation

The presence of the Trimethylserine (TMSer) moiety in various natural products is crucial for their biological activities, particularly in the realm of enzyme inhibition. This section explores the specific role of TMSer in inhibiting key enzymes and the mechanistic details of these interactions.

Inhibition of Protein Phosphatases 1 and 2A (e.g., Calyculin A)

Calyculin A, a potent natural toxin, is a well-documented inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). rsc.orgnih.govmdpi.com These serine/threonine phosphatases are crucial regulators of numerous cellular processes, and their inhibition can have profound effects. nih.gov The potent inhibitory activity of Calyculin A is largely attributed to its unique chemical structure, which includes a phosphate (B84403) group, a hydroxyl group at C13, and a hydrophobic polyketide tail. mdpi.com

Studies have shown that Calyculin A exhibits potent inhibitory effects on both PP1 and PP2A, with reported Ki values of approximately 1 nM and 0.1 nM, respectively. nih.gov The high affinity and specificity of Calyculin A make it a valuable tool for studying cellular signaling pathways. rsc.org The inhibitory mechanism involves the binding of Calyculin A to the active site of the phosphatases. mdpi.com Research has indicated that the dephosphorylation of Myosin Light Chain 20 (MLC20) by the Ca2+-independent PP1 stimulates renin secretion, while its phosphorylation by Ca2+-calmodulin-dependent Myosin Light Chain Kinase (MLCK) inhibits it. nih.gov Calyculin A, by inhibiting PP1, can significantly block this dephosphorylation process. nih.gov

Mechanistic Insights into Phosphatase Binding and Specificity

The specificity of phosphatase inhibitors is a key area of research. While many natural toxins inhibit both PP1 and PP2A, subtle structural differences can lead to variations in their relative affinities. nih.gov For instance, Calyculin A is approximately ten times more potent as an inhibitor of PP2A than PP1. nih.gov The molecular basis for this specificity lies in the precise fit of the inhibitor within the active site of the enzyme, governed by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts. The conformation of the inhibitor, including the orientation of the TMSer moiety, plays a critical role in achieving a high-affinity binding state. The study of how different structural motifs within these natural products contribute to their binding affinity and specificity provides valuable insights for the design of more selective and potent phosphatase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of TMSer Moiety within Bioactive Natural Products

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, and specifically the TMSer moiety, influences its biological activity. jst.go.jpnih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the resulting changes in its biological effects.

Importance of the C-7 N,N,O-Trimethylserine Ester for Potent Biological Activities

In several bioactive marine macrolides, such as Aplyronine A, the C-7 N,N,O-trimethylserine (TMSer) ester is of paramount importance for their potent biological activities. nih.govnih.govresearchgate.net Aplyronine A is a powerful antitumor agent that functions by inducing protein-protein interactions between actin and tubulin. nih.govnih.govresearchgate.net SAR studies have demonstrated that the macrolactone part of Aplyronine A, which includes the C-7 TMSer ester, is crucial for its high potency. nih.govresearchgate.net

Influence of TMSer Stereochemistry and Structural Modifications on Activity

Studies on various bioactive compounds have shown that even minor changes in the stereochemistry of the TMSer group can lead to significant differences in biological activity. nih.govmdpi.com The precise orientation of the methyl and amino groups on the serine backbone influences how the molecule fits into its biological target, affecting binding affinity and subsequent biological response. mdpi.com Modifications to the TMSer structure, such as altering the methylation pattern or replacing it with other amino acid derivatives, have been explored in SAR studies. These modifications often result in a decrease in activity, further underscoring the specific structural requirements of the TMSer moiety for optimal biological function. researchgate.net The spatial arrangement of functional groups is crucial for establishing the necessary interactions with the target protein. nih.gov

Comparative Analysis with TMSer-Lacking Analogues and Derivatives

In the case of Aplyronine A, an analogue lacking the C-7 trimethylserine ester, Aplyronine C, was found to be significantly less cytotoxic. mdpi.com This provides strong evidence for the essential role of the TMSer ester in the potent cytotoxicity of Aplyronine A. mdpi.comnih.gov Similarly, synthetic analogues of Aplyronine A where the TMSer moiety is absent or modified exhibit dramatically reduced biological activity, even if other parts of the molecule crucial for actin binding are retained. nih.govresearchgate.net These comparative analyses consistently demonstrate that the TMSer moiety is not merely a passive structural component but an active participant in the molecular interactions that drive the potent biological effects of these natural products. nih.gov

Below is a table summarizing the key findings from the comparative analysis of Aplyronine A and its analogues:

| Compound | Key Structural Feature | Cytotoxicity (IC50 against HeLa S3 cells) | Reference |

| Aplyronine A | Contains C-7 TMSer ester | 0.45 nM | mdpi.com |

| Aplyronine B | TMSer ester at C-9 | 2.9 nM | nih.gov |

| Aplyronine C | Lacks TMSer ester | 22 nM | mdpi.com |

This data clearly illustrates the significant drop in cytotoxic potency when the C-7 TMSer ester is either moved to a different position or removed entirely, highlighting its critical importance.

Synthetic Strategies and Analog Design for Research Applications

Total Synthesis of Complex TMSer-Containing Natural Products

The intricate architecture of natural products containing trimethylserine, such as the thiopeptide antibiotic micrococcin (B1169942) P1, presents a formidable synthetic challenge. The successful total synthesis of these molecules relies on the development of efficient and highly selective chemical transformations.

Modern synthetic strategies for TMSer-containing natural products often employ convergent and divergent approaches to maximize efficiency. nih.govbohrium.commdpi.com Divergent synthesis, in particular, allows for the generation of a library of related compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies. nih.govnih.gov The synthesis of the complex core of these molecules frequently involves the construction of heterocyclic systems, such as the thiazole (B1198619) and pyridine (B92270) rings found in micrococcin P1. nih.govrsc.orgresearchgate.netubc.canih.gov

A key challenge in the synthesis of these peptides is the formation of multiple amide bonds. While traditional peptide coupling reagents are widely used, advancements in cross-coupling methodologies, such as nickel- and palladium-catalyzed reactions, offer powerful alternatives for the construction of complex peptide backbones and for forging carbon-heteroatom bonds. nih.govnih.govescholarship.org Specifically, photoredox Ni-catalyzed C(sp2)–O cross-coupling has emerged as a valuable tool for peptide macrocyclization, a common feature in many bioactive natural products. nih.gov

Table 1: Comparison of Synthetic Strategies for Complex Peptide Synthesis

| Strategy | Description | Advantages | Challenges |

| Convergent Synthesis | Fragments of the target molecule are synthesized independently and then coupled together in the final stages. | High overall yield, allows for parallel synthesis of fragments. | Requires careful planning of fragment coupling. |

| Divergent Synthesis | A common intermediate is used to generate a variety of structurally related final products. | Efficient for creating compound libraries for SAR studies. | Initial synthesis of the common intermediate can be complex. |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on a solid support. | Automation, high purity of products. | Scalability can be an issue for large-scale synthesis. |

| Ni/Pd-Catalyzed Cross-Coupling | Transition metal catalysts are used to form C-C, C-N, and C-O bonds within the peptide structure. | Mild reaction conditions, high functional group tolerance. | Catalyst poisoning by sulfur-containing residues can be a problem. |

The incorporation of the trimethylserine moiety requires precise control over the regioselectivity of esterification reactions, particularly when dealing with sterically hindered hydroxyl groups. nih.govresearchgate.net Various modern esterification methods have been developed to address this challenge, including the use of specific activating agents and catalysts that can overcome steric hindrance and prevent side reactions. organic-chemistry.orgresearchgate.net The choice of protecting groups for the amino and carboxylic acid functionalities of the serine backbone is also crucial to ensure compatibility with the subsequent reaction conditions and to allow for selective deprotection.

Design and Synthesis of TMSer Analogues and Derivatives for Mechanistic Probing and Functional Studies

The synthesis of analogues and derivatives of trimethylserine is a powerful approach to investigate the role of this modified amino acid in biological processes and to develop new therapeutic agents.

Peptides and peptidomimetics containing TMSer can be designed to modulate protein-protein interactions (PPIs), which are central to many cellular functions and are often dysregulated in disease. nih.govfrontiersin.orgresearchgate.netescholarship.org The trimethylated side chain of TMSer can introduce unique steric and electronic properties that can enhance binding affinity and selectivity for a target protein interface. By creating hybrid molecules that combine the TMSer moiety with other chemical scaffolds, it is possible to develop potent and specific PPI modulators. nih.gov

To understand the specific contribution of the trimethylserine residue to the biological activity of a parent molecule, structurally simplified analogues are often synthesized. researchgate.net This involves systematically modifying or replacing the TMSer unit and evaluating the impact on function. Such structure-activity relationship (SAR) studies provide valuable insights into the key molecular interactions and can guide the design of more potent and selective compounds. upc.edu

Advanced Methodologies in Tmser Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation within Complex Molecules

The determination of the chemical structure of complex organic molecules is a fundamental step in understanding their properties and biological functions. numberanalytics.com A combination of spectroscopic and spectrometric methods is typically employed to piece together the molecular puzzle. studypug.com

Key techniques in the structural elucidation of complex molecules include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule. numberanalytics.comstudypug.com Techniques like COSY and HSQC are particularly important for elucidating the structure of complex organic molecules. utoronto.ca

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation patterns of a compound, which is indispensable for identifying unknown substances. studypug.comjchps.com Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. numberanalytics.comresearchgate.net

The integration of data from these multiple spectroscopic techniques allows researchers to determine molecular structures with high confidence. numberanalytics.comstudypug.com For instance, the gross structure of aplyronine A was determined by detailed analysis of ¹H-¹H COSY and ¹³C-¹H COSY spectra of the natural product and its diacetate derivative. oup.com

A summary of the primary spectroscopic techniques and the information they provide is presented in the table below.

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed information on atomic connectivity and the 3D structure of the molecule. numberanalytics.comstudypug.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. studypug.comjchps.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present within a molecule. numberanalytics.comresearchgate.net |

| X-ray Crystallography | Provides a detailed 3D structural model for crystalline compounds. studypug.com |

Computational Approaches and Molecular Modeling

In recent decades, computational methods have become integral to all stages of drug discovery, from identifying lead compounds to preclinical trials. frontiersin.orgresearchgate.net These approaches, including structure-based molecular modeling and artificial intelligence, accelerate the discovery of drug candidates and enhance our understanding of biomolecular interactions. frontiersin.orgsilicos-it.be

Protein-protein docking is a computational technique used to predict the three-dimensional structure of a complex formed by two or more interacting proteins. researchgate.netnih.gov This method is particularly valuable for understanding the interactions of large macromolecular assemblies. nih.gov

In the context of TMSer-containing compounds, blind protein-protein docking simulations have been performed to investigate the formation of the actin-aplyronine A-tubulin heterotrimeric complex. dntb.gov.ua These simulations help to identify the binding specificity of different protein segments on the surface of their binding partners. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed insights into the binding modes of ligands to their protein targets and the conformational changes that occur upon binding. mdpi.comrpi.edu

MD simulations have been instrumental in elucidating the binding mode of aplyronine A. rsc.orgnii.ac.jp For example, simulations have been used to explore the interactions between aplyronine A and actin, revealing how the compound binds within a hydrophobic cleft of the protein. rsc.org These simulations can also help to understand how modifications to the ligand structure, such as in the trimethylserine residue, might affect its binding and activity. mdpi.com Furthermore, MD simulations can be used to study the stability of protein-ligand complexes over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comwikipedia.org These models are used to predict the activity of new chemical compounds and to guide the optimization of lead compounds. mdpi.comspu.edu.sy

The QSAR process involves:

Data Set Selection: A group of molecules with known biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.comwalisongo.ac.id

Model Development: A mathematical equation is generated to correlate the descriptors with the biological activity. spu.edu.sy

Model Validation: The predictive power of the model is tested. nih.gov

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are essential tools in drug discovery for evaluating the biological effects of compounds in a cellular context. nih.govbioivt.com They provide valuable information on a compound's mechanism of action, cytotoxicity, and effects on cellular processes. bioivt.comnih.gov

Actin is a crucial component of the eukaryotic cytoskeleton, and its dynamic polymerization and depolymerization are essential for numerous cellular functions. nih.gov Compounds that interfere with actin dynamics can have profound effects on cells and are of significant interest as potential therapeutic agents.

Assays to measure actin polymerization and depolymerization are critical for characterizing the mechanism of action of compounds like aplyronine A, which is known to interact with actin. oup.com A widely used method involves pyrene-labeled actin. nih.govcytoskeleton.com The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments (F-actin). nih.govcytoskeleton.com This change in fluorescence can be monitored over time to study the kinetics of both polymerization and depolymerization. cytoskeleton.comabcam.comcytoskeleton.com

These assays can be used to:

Quantify the effects of a compound on the rate of actin polymerization. cytoskeleton.comcytoskeleton.com

Determine if a compound can depolymerize pre-formed F-actin. oup.comcytoskeleton.comcytoskeleton.com

Investigate the influence of a compound on the critical concentration of actin required for polymerization. cytoskeleton.com

For example, aplyronine A has been shown to inhibit the polymerization of G-actin into F-actin and to depolymerize existing F-actin. oup.com

Microtubule Assembly and Dynamics Assays

The dynamic nature of microtubules, which are crucial for various cellular functions, can be significantly influenced by molecules like trimethylserine, particularly when it is a component of larger natural products such as aplyronine A. researchgate.netacs.org The trimethylserine ester moiety of aplyronine A is essential for its potent cytotoxic effects. researchgate.netnii.ac.jp Assays that monitor microtubule assembly and dynamics are therefore critical to understanding the mechanism of action of such compounds.

In vitro microtubule polymerization can be monitored using turbidimetry, where the scattering of light is proportional to the concentration of microtubule polymer. researchgate.netcytoskeleton.com Another common method is a fluorescence-based assay, which uses a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an enhancement of the fluorescent signal. cytoskeleton.com These assays allow for the determination of the critical concentration for microtubule assembly; an increase in this concentration indicates a destabilizing effect, while a decrease suggests stabilization. researchgate.net

Detailed research findings have shown that while both aplyronine A and its derivative lacking the trimethylserine moiety (aplyronine C) can inhibit actin polymerization, only aplyronine A, in complex with actin, can also inhibit tubulin polymerization. acs.orgmdpi.comnii.ac.jp This suggests that the trimethylserine group is crucial for the interaction with tubulin. researchgate.net Time-lapse microscopy is another powerful tool used to directly observe the effects of compounds on microtubule dynamics in living cells. nih.govnih.gov

Table 1: Techniques for Microtubule Assembly and Dynamics Analysis

| Assay Type | Principle | Key Parameters Measured | Relevance to TMSer Research |

|---|---|---|---|

| Turbidimetry | Measures light scattering by microtubules, which is proportional to polymer concentration. researchgate.netcytoskeleton.com | Critical concentration of tubulin for polymerization, rate of polymerization. researchgate.net | To quantify the inhibitory or stabilizing effects of TMSer-containing compounds on microtubule formation. |

| Fluorescence Microscopy | Visualization of fluorescently labeled tubulin or microtubules. nih.gov | Microtubule length, number, and organization within the cell. oxinst.com | To observe the direct impact of TMSer-related molecules on the cellular microtubule network. |

| Time-Lapse Microscopy | Live-cell imaging to observe dynamic processes over time. nih.govnih.gov | Rates of microtubule growth, shrinkage, and catastrophe frequency. colorado.edu | To analyze the real-time effects of TMSer-containing compounds on microtubule dynamics. |

| In Vitro Polymerization with Purified Tubulin | Reconstitution of microtubule assembly from purified tubulin dimers. mdpi.com | Elucidation of direct interactions between a compound and tubulin. | To determine if TMSer or its parent compounds directly bind to tubulin and affect its polymerization. |

Spindle Formation and Mitosis Analyses

Given the critical role of microtubules in forming the mitotic spindle, compounds that interfere with microtubule dynamics, such as those containing trimethylserine, can have profound effects on cell division. acs.orgmdpi.com The analysis of spindle formation and the progression of mitosis are therefore key to understanding the cellular consequences of exposure to such compounds.

Aplyronine A, containing the essential trimethylserine ester, has been shown to inhibit spindle formation and cause cell cycle arrest in mitosis at very low concentrations. researchgate.netacs.org This effect is not observed with aplyronine C, which lacks the trimethylserine moiety, highlighting the importance of this functional group. mdpi.comnii.ac.jp

Methodologies for analyzing spindle formation and mitosis include:

Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize specific components of the mitotic spindle, such as α-tubulin and pericentrin, as well as chromosomes (stained with DNA dyes like DAPI). This allows for detailed examination of spindle morphology, chromosome alignment at the metaphase plate, and the identification of any abnormalities.

Live-Cell Imaging: Using fluorescently tagged proteins like GFP-tubulin, researchers can track the entire process of mitosis in real-time in the presence of a test compound. tu-dresden.de This provides dynamic information on the timing of mitotic events and can reveal subtle defects in spindle formation and function. nih.gov

Flow Cytometry: This method can be used to quantify the percentage of cells in different phases of the cell cycle. A compound that disrupts spindle formation will typically cause an accumulation of cells in the G2/M phase. researchgate.net

Table 2: Research Findings on Mitotic Spindle Analysis

| Methodology | Organism/Cell Line | Key Findings Related to TMSer-Containing Compounds |

|---|---|---|

| Immunofluorescence Microscopy | HeLa S3 cells | Aplyronine A (with TMSer) inhibits spindle formation at nanomolar concentrations. researchgate.netacs.org |

| Live-Cell Imaging with GFP-Tubulin | Human cancer cell lines | Allows for the direct observation of mitotic arrest and aberrant spindle morphologies induced by compounds affecting microtubule dynamics. tu-dresden.de |

| Electron Tomography | Yeast, Human cells | Provides high-resolution 3D reconstructions of the mitotic spindle, revealing detailed structural changes. tu-dresden.deelifesciences.org |

Isotopic Tracer Analysis for Biosynthetic and Metabolic Pathway Elucidation

Isotopic tracer analysis is a powerful technique to unravel the biosynthetic and metabolic pathways leading to the formation of natural products like trimethylserine. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can trace the incorporation of these isotopes into the final molecule. nih.govnih.gov

This methodology involves several key steps:

Administration of Labeled Precursors: The producing organism is cultured in a medium containing a nutrient labeled with a stable isotope. For example, L-[¹³C-methyl]methionine can be used to trace the origin of methyl groups. acs.orgnih.gov

Isolation of the Compound: After a suitable incubation period, the compound of interest (containing the incorporated isotope) is extracted and purified.

Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution MS can determine the extent and position of isotope incorporation by analyzing the mass shift. nih.gov 2D NMR techniques, such as ¹H-¹³C HSQC, can precisely identify the location of the ¹³C label within the molecule's structure. acs.orgnih.gov

For instance, a study utilizing [¹³C-methyl]methionine in B16 melanoma cells tentatively identified N,N,N-trimethylserine (serine betaine) as a methylated species, demonstrating the utility of this approach in identifying and tracing methylated compounds in complex biological systems. acs.orgnih.gov This untargeted approach allows for the discovery of novel metabolites and the elucidation of their biosynthetic origins without prior knowledge of the complete pathway. nih.gov

Genetic and Genomic Approaches for Biosynthetic Gene Cluster Analysis (e.g., PCR, metagenome screening)

The biosynthesis of complex natural products like those containing trimethylserine is typically orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). researchgate.net Identifying and characterizing these BGCs is fundamental to understanding and potentially manipulating the production of these compounds.

Polymerase Chain Reaction (PCR) can be used to screen for the presence of specific genes known to be involved in the biosynthesis of similar compounds. However, for novel pathways, more global approaches are required.

Metagenome screening offers a powerful strategy to discover novel BGCs from uncultured microorganisms, which represent a vast and largely untapped source of chemical diversity. frontiersin.orgscitechnol.com This approach involves:

DNA Extraction: Total DNA is extracted directly from an environmental sample (e.g., soil, marine sediment). nih.gov

Library Construction: The extracted DNA is fragmented and cloned into a suitable host organism (like E. coli or Streptomyces) to create a metagenomic library. frontiersin.org

Screening: The library is then screened for the desired biological activity or for the presence of specific DNA sequences characteristic of BGCs. nih.gov

Bioinformatic tools are indispensable for analyzing genomic and metagenomic data. Programs like antiSMASH and BiG-SLiCE can predict the locations of BGCs within a genome and provide insights into the potential chemical structure of the encoded natural product. frontiersin.orgnih.govbiorxiv.org By comparing the predicted BGCs across different organisms, researchers can identify conserved and unique gene clusters that may be responsible for the production of novel compounds. wur.nl

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Trimethylserine |

| Aplyronine A |

| Aplyronine C |

| Serine betaine |

| α-tubulin |

| Pericentrin |

| DAPI |

Future Directions and Emerging Research Avenues

Elucidation of Broader Biological Roles and Pathways of TMSer-Containing Metabolites

Beyond its role in complex natural products, the endogenous presence and metabolic pathways of trimethylserine are less understood. However, parallels can be drawn with other methylated amino acids, such as trimethyllysine, which is a key intermediate in the biosynthesis of carnitine and is also involved in epigenetic regulation through histone methylation. nih.gov The biosynthesis of betaine (trimethylglycine) from choline, which is synthesized from serine, provides a potential model for understanding how trimethylserine might be produced and utilized in cellular metabolism. researchgate.netresearchgate.net The metabolic pathways of serine and glycine are deeply intertwined with one-carbon metabolism, which provides the methyl groups necessary for methylation reactions. d-nb.infonih.govspandidos-publications.com This intricate network suggests that trimethylserine could play a role in cellular methylation potential and related downstream processes.

Recent studies have begun to uncover the presence of trimethylserine in other biological contexts. For instance, N,N,N-trimethylserine, also known as serine betaine, has been identified as a methylated species within the methylome of B16 melanoma cells. This discovery points towards a potential role for trimethylserine in cancer cell metabolism and signaling, opening up new avenues for research into its function in health and disease.

Future research in this area will likely focus on:

Identifying and characterizing the enzymes responsible for the biosynthesis and degradation of trimethylserine.

Elucidating the specific metabolic pathways in which trimethylserine and its derivatives participate.

Investigating the biological activities of a wider range of TMSer-containing natural products to understand the versatility of this moiety. researchgate.netnih.gov

Exploring the signaling and regulatory roles of free trimethylserine within the cell.

| Compound Class | Example Compound | Source Organism | Noted Biological Activity |

| Marine Macrolides | Aplyronine A | Aplysia kurodai (sea hare) | Potent antitumor, actin-depolymerizing |

Development of Novel Chemical Tools and Probes Based on TMSer Scaffolds for Biological Research

The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. unclineberger.org While there is extensive research on developing chemical probes for various biological targets, the use of a trimethylserine scaffold as the basis for such tools is a nascent and largely unexplored area.

The principles of chemical probe design involve creating molecules with high potency, selectivity, and cellular activity that can be used to study the function of a specific protein or pathway. nih.gov The unique structural and chemical properties of trimethylserine, including its methylated amino group and hydroxyl group, could potentially be exploited to design novel probes. For instance, the trimethylated amine offers a permanent positive charge that could be used to target specific protein binding pockets.

While no direct examples of TMSer-scaffold probes were identified, the strategies used to develop probes for other methylated amino acid-binding proteins, such as methyl-lysine reader domains, could be adapted. nih.gov This would involve designing TMSer analogues that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups to enable visualization and identification of binding partners.

Future research directions in this domain could include:

Computational modeling to predict potential protein targets for TMSer-based ligands.

Synthesis of a library of TMSer derivatives with diverse chemical modifications.

Screening of these derivatives against various protein classes to identify novel interactions.

Development of TMSer-based activity-based probes to profile the activity of specific enzyme families.

| Probe Design Strategy | Potential Application for TMSer-based Probes | Rationale |

| Photo-affinity Labeling | Identification of TMSer-binding proteins | Covalent modification of interacting partners upon photoactivation for subsequent identification by mass spectrometry. |

| Fluorescent Probes | Visualization of TMSer localization and dynamics | Attachment of a fluorophore to track the subcellular distribution of TMSer or its derivatives. |

| Activity-Based Probes | Profiling of enzymes that recognize or process TMSer | Incorporation of a reactive group that covalently modifies the active site of target enzymes. |

Advanced Synthetic Biology Approaches for Sustainable Production and Diversification of TMSer-Containing Compounds

Synthetic biology and metabolic engineering offer powerful tools for the sustainable production of valuable chemicals, including amino acid derivatives. nih.govnewswise.comnih.govmdpi.com However, the application of these approaches to the production of trimethylserine is still in its infancy, with no specific examples found in the current literature.

The general principles of metabolic engineering could be applied to develop microbial cell factories for TMSer production. This would likely involve the heterologous expression of enzymes capable of serine methylation. The biosynthetic pathway for betaine from serine could serve as a blueprint, suggesting that a combination of kinases, methyltransferases, and phosphatases could be engineered to produce TMSer. researchgate.net The production of other amino acid derivatives in engineered microbes demonstrates the feasibility of this approach. nih.gov

A key challenge in engineering such pathways is the efficient supply of precursors, in this case, serine and the methyl donor S-adenosylmethionine (SAM). nih.gov Therefore, metabolic engineering strategies would also need to focus on upregulating the biosynthesis of these molecules.

Future research in this area could focus on:

Discovery and characterization of novel serine N-methyltransferases from various organisms.

Assembly of synthetic pathways for TMSer production in microbial hosts like E. coli or Saccharomyces cerevisiae.

Optimization of TMSer production through flux balancing and elimination of competing metabolic pathways.

Use of synthetic biology to create novel TMSer-containing compounds by combining biosynthetic enzymes from different pathways.

| Synthetic Biology Strategy | Potential Application for TMSer Production | Key Considerations |

| Heterologous Pathway Expression | Production of TMSer in a microbial host | Identification and functional expression of serine methyltransferase enzymes. |

| Precursor Supply Enhancement | Increased flux towards serine and S-adenosylmethionine (SAM) | Overexpression of key enzymes in serine and SAM biosynthesis pathways. |

| Combinatorial Biosynthesis | Creation of novel TMSer-containing molecules | Combining TMSer biosynthetic enzymes with enzymes from other natural product pathways. |

Interdisciplinary Research Integrating Omics Technologies with Chemical Biology (e.g., Metabolomics, Proteomics)

The integration of 'omics' technologies, such as metabolomics and proteomics, with chemical biology provides a powerful framework for understanding the roles of small molecules like trimethylserine in biological systems.

Metabolomics, the large-scale study of small molecules, has proven to be a valuable tool for discovering novel biomarkers and elucidating metabolic pathways. Untargeted metabolomics approaches have successfully identified other trimethylated compounds, such as trimethyllysine, as predictors of disease risk. researchgate.net A similar approach led to the identification of N,N,N-trimethylserine (serine betaine) in the methylome of B16 melanoma cells, suggesting its potential as a biomarker or therapeutic target in cancer.

Proteomics, the study of the entire protein complement of a cell, can provide insights into the functional context of TMSer. Proteomic analyses can be used to identify proteins that are post-translationally modified with methyl groups, as well as to identify proteins whose expression levels change in response to TMSer. cnio.esnih.govnih.govfrontiersin.orgresearchgate.net For example, a proteomic analysis of cells treated with a TMSer-containing compound could reveal its mechanism of action.

Future interdisciplinary research could involve:

Utilizing metabolomics to profile the distribution and abundance of TMSer in different tissues and disease states.

Employing proteomic approaches to identify the full spectrum of TMSer-binding proteins in the cell.

Integrating metabolomic and proteomic data to construct comprehensive models of TMSer metabolism and its downstream effects.

Using 'omics' technologies to guide the development of TMSer-based chemical probes and synthetic biology strategies.

| 'Omics' Technology | Application to TMSer Research | Potential Insights |

| Metabolomics | Identification and quantification of TMSer and its metabolites in biological samples. | Discovery of novel TMSer-containing metabolites, identification of biomarkers for disease. |

| Proteomics | Identification of TMSer-binding proteins and proteins regulated by TMSer. | Elucidation of TMSer's mechanism of action and its role in cellular signaling pathways. |

| Transcriptomics | Analysis of changes in gene expression in response to TMSer. | Understanding the transcriptional programs regulated by TMSer. |

Exploration of TMSer Involvement in Untapped or Lesser-Known Biological Contexts

While the role of the TMSer moiety in the potent bioactivity of aplyronine A is established, and its presence in the melanoma methylome is a significant finding, the broader involvement of trimethylserine in other biological contexts remains largely unexplored. The discovery of TMSer in unexpected places suggests that it may have functions beyond what is currently known.

Methylated amino acids, in general, play diverse roles in biology, from serving as precursors for essential metabolites to acting as key players in epigenetic regulation. taylorfrancis.com The methylation of amino acids can alter their physicochemical properties, influencing protein structure and function. wikipedia.org This opens up the possibility that trimethylserine could be involved in a wide range of cellular processes, including:

Osmoregulation: Similar to betaine (trimethylglycine), the zwitterionic nature of trimethylserine could allow it to function as an osmolyte, helping cells to maintain their volume and integrity under osmotic stress.

Epigenetics: While histone methylation typically occurs on lysine and arginine residues, the potential for serine methylation and its recognition by "reader" proteins is an intriguing area for future investigation.

Neurotransmission: Given that serine itself is a precursor to neurotransmitters like glycine and D-serine, it is conceivable that trimethylserine could have neuromodulatory functions.

Microbiome-Host Interactions: The gut microbiome is a rich source of unique metabolites that can influence host physiology. It is possible that gut bacteria produce and secrete trimethylserine, which could then impact host health.

Future research to uncover these lesser-known roles of TMSer will require a combination of exploratory and hypothesis-driven approaches. This could involve screening for the presence of TMSer in a wide variety of organisms and biological samples, as well as designing experiments to test its function in specific cellular and physiological contexts.

Q & A

Basic: What validated spectroscopic techniques are recommended for confirming Trimethylserine's structural identity in synthetic samples?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm proton and carbon environments, comparing chemical shifts with literature values. Multi-dimensional NMR (e.g., COSY, HSQC) resolves complex splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns should align with predicted pathways for Trimethylserine derivatives .

- Purity Assessment: Pair with HPLC or GC-MS to quantify impurities. Report retention times and baseline separation criteria .

Basic: What experimental protocols are critical for optimizing Trimethylserine synthesis yields?

Answer:

- Precursor Selection: Use enantiomerically pure serine derivatives to avoid racemization. Monitor reaction intermediates via TLC .

- Reaction Conditions: Optimize pH (e.g., 8–10 for methylation) and temperature (25–40°C). Use catalysts like trimethylsulfoxonium iodide .

- Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, CH2Cl2/MeOH gradients) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental stability data for Trimethylserine in physiological environments?

Answer:

- Cross-Validation: Combine thermal gravimetric analysis (TGA) with pH-dependent stability assays (e.g., incubate at pH 2–8, 37°C). Use molecular dynamics (MD) simulations to model solvation effects .

- Data Reconciliation: Compare degradation products (via LC-MS) with computational intermediates. Adjust force fields in simulations to match empirical observations .

- Literature Benchmarking: Identify studies with analogous compounds to contextualize discrepancies (e.g., methylated amino acids in buffered solutions) .

Advanced: What methodological frameworks are effective for designing studies on Trimethylserine’s metabolic pathways?

Answer:

- Isotopic Labeling: Use 13C/15N-labeled Trimethylserine to track incorporation into metabolites via LC-MS or NMR .

- In Vitro/In Vivo Models: Pair hepatic cell assays with rodent studies. Control variables like diet and co-administered enzymes .

- Data Integration: Apply kinetic modeling (e.g., Michaelis-Menten) to enzyme activity data. Validate with knockout models or inhibitors .

Advanced: How should researchers address conflicting data in Trimethylserine’s spectroscopic characterization across different laboratories?

Answer:

- Standardization: Calibrate instruments using certified reference materials (e.g., deuterated solvents for NMR). Share raw data files (FID for NMR, .RAW for MS) for cross-lab validation .

- Collaborative Analysis: Conduct round-robin testing with independent labs. Use statistical tools (e.g., PCA) to identify outlier methodologies .

- Error Documentation: Report solvent purity, temperature fluctuations, and baseline noise thresholds in supplementary materials .

Basic: What are the best practices for documenting Trimethylserine’s physicochemical properties in publications?

Answer:

- Tabulate Key Data: Include melting point, solubility (polar vs. nonpolar solvents), and logP values. Use SI units and ± error ranges .

- Spectra Presentation: Annotate NMR/IR peaks in figures (δ/ppm, intensity). Provide full spectra in supplementary files, not just selected regions .

- Reproducibility: Detail equipment models (e.g., Bruker 500 MHz NMR) and software versions (e.g., MestReNova v12.0) .

Advanced: What strategies mitigate bias when interpreting Trimethylserine’s biological activity in heterogeneous assay systems?

Answer:

- Blinded Experiments: Assign sample IDs randomly. Use third-party analysts for data interpretation .

- Negative Controls: Include vehicle-only and scrambled peptide controls. Normalize activity to baseline noise .

- Meta-Analysis: Aggregate data from multiple assays (e.g., fluorescence, SPR) to identify consensus activity thresholds .

Basic: How should researchers ethically source and validate Trimethylserine samples for peer-reviewed studies?

Answer:

- Supplier Vetting: Use vendors with ISO certification. Request certificates of analysis (CoA) for purity and batch consistency .

- In-House Validation: Re-test critical parameters (e.g., enantiomeric excess via chiral HPLC) .

- Documentation: Archive purchase orders, CoAs, and validation protocols for audit trails .

Advanced: What computational tools are recommended for predicting Trimethylserine’s interactions with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite. Validate with mutagenesis data .

- QSAR Models: Train on methylated amino acid datasets. Report R² and RMSE for predictive accuracy .

- Dynamic Profiling: Run MD simulations (>100 ns) to assess binding stability. Compare with experimental IC50 values .

Advanced: How can researchers apply the FINER criteria to evaluate the feasibility of Trimethylserine-related hypotheses?

Answer:

- Feasibility: Assess resource availability (e.g., synthetic accessibility, analytical instrumentation) .

- Novelty: Benchmark against patents and PubMed entries to avoid redundancy .

- Ethical Compliance: For in vivo work, adhere to IACUC protocols (e.g., 3R principles) .

- Relevance: Align with unmet needs (e.g., metabolic disease therapeutics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.